2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the quinoline ring system The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate quinoline derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific reaction conditions.
Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydroquinoline ring system.
Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of advanced materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)quinoline: Lacks the tetrahydro structure, leading to different chemical properties.
1,2,3,4-tetrahydroquinoline: Does not contain the trifluoromethyl group, resulting in lower lipophilicity and different reactivity.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the quinoline ring system.
Uniqueness
2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the combination of the trifluoromethyl group and the tetrahydroquinoline ring system. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in medicinal chemistry, organic synthesis, and material science.
Properties
CAS No. |
2648941-12-0 |
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Molecular Formula |
C10H11ClF3N |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
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